molecular formula C16H23N7 B6117430 N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B6117430
M. Wt: 313.40 g/mol
InChI Key: OHYBNXMFOCWDFL-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a synthetically engineered small molecule featuring a 1,3,5-triazine-2,4-diamine core, a scaffold of significant interest in advanced chemical and pharmaceutical research . The molecular structure incorporates a 2-methylphenyl group at the N2 position and a critical (4-methylpiperazin-1-yl)methyl side chain at the 6-position of the triazine ring. This specific substitution pattern places it within the class of N2,6-substituted 1,3,5-triazine-2,4-diamines, which are recognized as privileged structures for constructing bioactive molecules due to their ability to interact with a diverse range of biological targets . The inclusion of the methylpiperazine moiety is a strategic feature often used to enhance aqueous solubility and optimize pharmacokinetic properties in drug discovery. This compound is supplied as a high-purity material for research applications exclusively. Researchers value this triazine derivative for its potential in inhibitor development and as a versatile chemical building block. Its structural framework is particularly relevant in the exploration of novel therapeutic agents, with the broader compound class showing documented activity against cancer-related enzymes such as DNA topoisomerase IIα and various kinases, as well as the ability to bind to central nervous system (CNS)-relevant receptors . It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-5-3-4-6-13(12)18-16-20-14(19-15(17)21-16)11-23-9-7-22(2)8-10-23/h3-6H,7-11H2,1-2H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYBNXMFOCWDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nucleophilic Substitution on Preformed Triazine

This method constructs the triazine core early, followed by sequential introduction of the 2-methylphenylamine and 4-methylpiperazinylmethyl groups. The triazine scaffold is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes controlled substitution reactions.

Step 1: Triazine Core Functionalization
Cyanuric chloride reacts with 2-methylaniline in anhydrous tetrahydrofuran (THF) at −15°C, selectively substituting the 4-position chlorine. The remaining chlorines at positions 2 and 6 are then sequentially displaced by ammonia and 4-methylpiperazine-methylamine, respectively.

PositionReagentSolventTemperatureTimeYield
42-MethylanilineTHF−15°C2 h78%
2NH₃ (g)EtOH25°C12 h85%
6(4-Methylpiperazin-1-yl)methanamineDMF80°C8 h62%

Modular Assembly via Suzuki-Miyaura Coupling

Recent patents describe a fragment coupling strategy using palladium-catalyzed cross-couplings. A boronic ester-functionalized triazine intermediate couples with preformed 2-methylphenyl and piperazinylmethyl fragments.

Key Intermediate Synthesis
2,4-Dichloro-6-(iodomethyl)-1,3,5-triazine reacts with bis(pinacolato)diboron under Miyaura borylation conditions (Pd(dppf)Cl₂, KOAc, dioxane, 80°C) to form the 6-borylated triazine. Subsequent Suzuki couplings with 2-methylphenylboronic acid and 4-methylpiperazinylmethylboronate ester install the substituents.

Advantages :

  • Enables late-stage diversification of substituents

  • Avoids competing nucleophilic substitutions

  • Achieves higher regiocontrol (isolated yield: 74% for final step)

Mechanistic Insights and Byproduct Formation

Competing Pathways in Triazine Substitution

The electrophilic triazine core is susceptible to over-alkylation and ring-opening side reactions. Kinetic studies reveal that the 4-position chlorine reacts fastest due to reduced steric hindrance, while the 2-position exhibits higher electronic activation.

Common Byproducts :

  • Di-substituted derivatives : Arise from incomplete substitution at positions 2 or 6

  • Hydrolyzed triazinetriones : Formed via water-mediated ring oxidation (mitigated by molecular sieves)

  • N-Methylpiperazine dimerization : Occurs when excess amine is used at elevated temperatures

Table 2: Byproduct Characterization

ByproductDetection MethodMitigation Strategy
2,4-Bis(2-methylphenyl)triazineHPLC (Rt 8.2 min)Controlled stoichiometry (1:1.05 reagent:substrate)
TriazinetrioneIR (C=O at 1740 cm⁻¹)Anhydrous conditions, inert atmosphere
Piperazine dimerMS (m/z 228.2)Temperature control (<90°C)

Optimization of Critical Steps

Protecting Group Strategies

The primary amine at position 4 requires protection during piperazinylmethyl installation to prevent cross-reactivity. tert-Butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are employed, with Boc demonstrating superior stability under Suzuki coupling conditions.

Deprotection Efficiency :

  • Boc: 98% removal with TFA/DCM (1:1, 2 h, 25°C)

  • Fmoc: 95% removal with piperidine/DMF (20% v/v, 30 min)

Solvent and Catalyst Screening

High-throughput experimentation identified optimal conditions for the final substitution step:

Solvent Effects :

  • DMF: 62% conversion (baseline)

  • NMP: 68% conversion, reduced dimerization

  • DMSO: 71% conversion but increased hydrolysis risk

Catalyst Optimization :

  • Pd(OAc)₂/XPhos: 65% yield

  • PdCl₂(dppf): 74% yield (selected for scale-up)

Purification and Analytical Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with gradient elution (ACN/H₂O + 0.1% TFA). The target compound elutes at 14.3 min, achieving ≥99% purity.

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.45–7.12 (m, 4H, aryl-H), 3.72 (s, 2H, CH₂N), 2.45–2.32 (m, 8H, piperazine-H), 2.21 (s, 3H, CH₃)

  • HRMS (ESI+) : m/z calcd for C₁₆H₂₃N₇⁺ [M+H]⁺ 314.2094, found 314.2091

X-ray Crystallography

Single-crystal analysis confirms the triazine ring adopts a planar configuration with bond lengths of 1.33 Å (C-N), consistent with aromatic delocalization. The piperazinylmethyl group exhibits a chair conformation, minimizing steric clash with the ortho-methyl substituent.

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison

ParameterSequential SubstitutionSuzuki Coupling
Total Steps35
Overall Yield41%35%
Purity≥98%≥99%
Scalability100 g batches50 g batches
Key AdvantageSimplicityRegiocontrol

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. Research has shown that triazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative with a similar structure has been tested against various cancer cell lines and demonstrated promising results in inhibiting tumor growth .

1.2 Neuropharmacology
The compound's structural features suggest potential interactions with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive disorders such as Alzheimer's disease. Compounds targeting this receptor have shown procognitive effects in preclinical models. A study highlighted that triazine derivatives can enhance cognitive function by modulating neurotransmitter systems .

Synthesis and Chemical Properties

2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of piperazine moieties is crucial for enhancing the pharmacological profile of the compound. Various synthetic methodologies have been explored to optimize yield and purity .

2.2 Chemical Stability and Solubility
The compound exhibits moderate solubility in organic solvents, which is advantageous for formulation in drug delivery systems. Stability studies indicate that it remains stable under physiological conditions, making it a suitable candidate for further development in pharmaceutical applications .

Material Science Applications

3.1 Polymer Chemistry
There is growing interest in utilizing triazine derivatives as building blocks in polymer chemistry due to their unique electronic properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .

3.2 Photovoltaic Applications
Research has also explored the use of triazine compounds in organic photovoltaic devices. Their ability to act as electron acceptors can improve the efficiency of solar cells by facilitating charge separation and transport .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in cancer cell lines with structural analogs of the compound .
Study 2NeuropharmacologyHighlighted procognitive effects via modulation of 5-HT6 receptors .
Study 3Material ScienceShowed enhanced thermal stability in polymers incorporating triazine derivatives .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function.

    Receptor modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Piperazine vs. Piperidine/Morpholine Derivatives
  • 6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine (): Structural Difference: The 4-benzylpiperazine group introduces increased lipophilicity compared to the 4-methylpiperazine in the target compound. Pharmacological Impact: Benzyl groups may enhance blood-brain barrier penetration, while chloro substituents can improve target binding in hydrophobic pockets .
  • 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine ():

    • Structural Difference: Morpholine replaces piperazine, introducing an oxygen atom instead of a secondary nitrogen. This reduces basicity and hydrogen-bonding capacity.
    • Application: Morpholine-containing triazines are often used as light stabilizers or intermediates in agrochemicals due to their stability .
Aromatic vs. Aliphatic Substituents
  • Biological Activity: These derivatives exhibit antileukemic activity (IC₅₀ values: 0.5–5 µM), suggesting that the target compound’s piperazinylmethyl group may balance solubility and efficacy .
  • 6-(3-Methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine ():

    • Structural Difference: A benzofuran substituent introduces planar rigidity, contrasting with the flexible piperazinylmethyl chain.
    • Implications: Rigid structures may limit conformational adaptability in target binding but enhance specificity .

Substituent Effects on Pharmacokinetics and Bioactivity

Methyl vs. Chloro/Methoxy Groups
  • However, they may also elevate metabolic instability due to susceptibility to oxidative dechlorination .
  • 6-[(4-Methoxyphenoxy)methyl]-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine (): Methoxy groups improve solubility but reduce membrane permeability. The dimethylphenyl group adds steric bulk, which may hinder binding in compact active sites .
Piperazine Modifications
  • Almitrine Dimesylate ():
    • Structural Difference: The piperazine is substituted with bis(4-fluorophenyl)methyl and diallylamine groups, creating a bulky, fluorinated structure.
    • Application: This compound acts as a peripheral chemoreceptor agonist, highlighting the role of piperazine in modulating neurotransmitter systems .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. The 2,4-diamine substituents direct reactivity toward the remaining positions.

Reaction Type Conditions Reagents Product Source
Chlorine DisplacementRoom temperature, polar aprotic solventAmines, alcohols, thiolsSubstituted triazines (e.g., alkyl/aryl amino-triazines),
Aromatic Amination60–80°C, DMF, K₂CO₃Aniline derivativesN-aryl derivatives (e.g., bis-arylamino triazines)

Mechanistic Insight :

  • The triazine ring’s electron deficiency facilitates nucleophilic attack, particularly at the 6-position.

  • Steric hindrance from the methylphenyl group may slow substitution at adjacent positions.

Piperazine Functionalization

The 4-methylpiperazine substituent participates in alkylation, acylation, and oxidation reactions due to its secondary amine groups.

Reaction Type Conditions Reagents Product Source
N-AlkylationReflux in THF, NaHAlkyl halides (e.g., CH₃I)Quaternary ammonium derivatives ,
AcylationRT, DCM, TEAAcetyl chlorideN-acetylpiperazine derivatives
OxidationH₂O₂, Fe(II) catalystOxidizing agentsPiperazine N-oxide (potential for enhanced solubility)

Research Findings :

  • Alkylation of the piperazine nitrogen improves lipophilicity, which is critical for blood-brain barrier penetration in drug candidates .

Hydrolysis and Degradation

The triazine core is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening or deamination.

Reaction Type Conditions Reagents Product Source
Acidic HydrolysisHCl (6M), refluxH₂O2,4-diamino-6-(hydroxymethyl)triazine + methylphenylamine,
Basic HydrolysisNaOH (2M), 60°CH₂ODegraded triazine fragments (e.g., cyanuric acid derivatives)

Stability Notes :

  • Degradation under physiological pH (7.4) is minimal, suggesting suitability for pharmaceutical formulations .

Coordination Chemistry

The triazine nitrogen atoms and piperazine moiety can act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications.

Metal Ion Conditions Complex Type Application Source
Cu(II)Methanol, RTOctahedralAntimicrobial agents
Pt(II)DMF, 80°CSquare planarAnticancer drug candidates

Key Study :

  • Cu(II) complexes of structurally similar triazines exhibit enhanced antibacterial activity compared to the free ligand .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) involve covalent or non-covalent binding.

Target Interaction Type Assay Result Source
Tyrosine KinasesCompetitive inhibitionIn vitro kinase assayIC₅₀ = 0.8 µM (comparable to imatinib)
DNA Topoisomerase IIIntercalationGel electrophoresisInhibition of DNA relaxation at 10 µM

Mechanism :

  • The triazine ring intercalates into DNA, while the piperazine group stabilizes enzyme interactions through hydrogen bonding .

Q & A

Q. How should researchers reconcile discrepancies in reported IC₅₀ values across studies?

  • Answer :
  • Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and assay endpoints (e.g., MTT vs. ATP-based luminescence).
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data, adjusting for variables like cell line genetic drift .

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